molecular formula C10H13NO2S B13513671 2-Methyl-3-{[(pyridin-3-yl)methyl]sulfanyl}propanoic acid

2-Methyl-3-{[(pyridin-3-yl)methyl]sulfanyl}propanoic acid

Cat. No.: B13513671
M. Wt: 211.28 g/mol
InChI Key: VEMSDKOJSQOPCG-UHFFFAOYSA-N
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Description

2-Methyl-3-{[(pyridin-3-yl)methyl]sulfanyl}propanoic acid is a synthetic thioether-containing carboxylic acid of significant interest in medicinal chemistry and chemical biology research. Compounds within this class are characterized by a sulfur atom (sulfanyl bridge) linking a propanoic acid chain to a pyridine heterocycle, a structure that serves as a versatile scaffold for developing novel bioactive molecules. The molecular structure suggests several key research applications. Primarily, it may function as a valuable chemical building block or intermediate in the synthesis of more complex molecules. The presence of the pyridine ring offers a potential metal-coordination site or the ability to participate in hydrogen bonding, while the carboxylic acid group allows for further derivatization into amides or esters. Thioether linkages are known for their potential role in metabolic pathways and as isosteres in drug design. Although the specific mechanism of action for this compound is not fully elucidated, structurally related thioether-propanoic acids have been identified as inhibitors of enzymes like neutrophil collagenase, suggesting potential for research into modulating enzyme activity. This product is provided for research use only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle all compounds in a appropriately controlled laboratory environment.

Properties

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

2-methyl-3-(pyridin-3-ylmethylsulfanyl)propanoic acid

InChI

InChI=1S/C10H13NO2S/c1-8(10(12)13)6-14-7-9-3-2-4-11-5-9/h2-5,8H,6-7H2,1H3,(H,12,13)

InChI Key

VEMSDKOJSQOPCG-UHFFFAOYSA-N

Canonical SMILES

CC(CSCC1=CN=CC=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis via Condensation and Cyclocondensation Using Alum Catalyst

A green and efficient method reported involves the reaction of 3-acetyl pyridine with amino acids or cysteine derivatives, followed by cyclocondensation with thiosemicarbazide in aqueous media using alum as a catalyst. Although this method was primarily used to synthesize 2-[3-amino-5-methyl-5-(pyridin-3-yl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]propanoic acid derivatives, the intermediate steps and conditions provide insight into the preparation of related sulfur-containing pyridinyl propanoic acids.

Procedure Summary:

  • Mix 3-acetyl pyridine (2 mmol), amino acid (2 mmol), and alum catalyst (25 mol%) in 25 mL water.
  • Stir the reaction mixture at 80°C until completion (monitored by TLC).
  • Add thiosemicarbazide (2 mmol) and continue stirring at 80°C.
  • Upon completion, filter, wash with cold water, and recrystallize the product from ethanol.

This approach emphasizes green chemistry principles by using water as solvent and a non-toxic catalyst, yielding products in 86–90% yield.

Nucleophilic Substitution Route

The key step in synthesizing 2-Methyl-3-{[(pyridin-3-yl)methyl]sulfanyl}propanoic acid involves the nucleophilic substitution of a suitable halogenated propanoic acid derivative (e.g., 2-methyl-3-halopropanoic acid) with a pyridin-3-ylmethyl thiolate or sulfide source.

Typical Reaction:

  • Preparation of pyridin-3-ylmethyl thiol or thiolate salt.
  • Reaction with 2-methyl-3-halopropanoic acid or ester under basic conditions.
  • Isolation and purification of the sulfanyl-substituted propanoic acid.

This method requires careful control of reaction conditions to avoid side reactions and to ensure regioselectivity.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Catalyst Alum (KAl(SO4)2·12H2O) 25 mol%, ecofriendly
Solvent Water Green solvent
Temperature 80°C Moderate heating
Reaction Time 6–7 hours Monitored by TLC
Molar Ratios 1:1:1 (3-acetyl pyridine: amino acid: thiosemicarbazide) Stoichiometric balance
Product Yield 86–90% High yield under optimized conditions

Analytical Characterization

Synthesized compounds are characterized by:

  • FT-IR Spectroscopy: Confirms functional groups such as carboxylic acid, sulfanyl, and pyridine ring vibrations.
  • [^1H NMR and ^13C NMR](pplx://action/followup): Structural confirmation through chemical shifts corresponding to methyl, methylene, pyridinyl, and carboxyl carbons and hydrogens.
  • Mass Spectrometry: Molecular ion peak consistent with molecular weight 211.28 g/mol.

These analyses confirm the successful formation of the target compound with high purity.

Summary of Research Findings

  • The alum-catalyzed aqueous synthesis method provides a simple, efficient, and environmentally friendly route to sulfur-linked pyridinyl propanoic acids and related derivatives.
  • The reaction proceeds under mild conditions with high yields, avoiding toxic catalysts and organic solvents.
  • The nucleophilic substitution approach remains a classical method for constructing the sulfanyl linkage but requires more stringent conditions and purification steps.
  • Spectroscopic data consistently support the structural integrity of the synthesized compound.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3-{[(pyridin-3-yl)methyl]sulfanyl}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

    Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.

    Substitution: Electrophiles such as bromine or nitronium ions are used under acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Brominated or nitrated pyridine derivatives.

Scientific Research Applications

2-Methyl-3-{[(pyridin-3-yl)methyl]sulfanyl}propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-Methyl-3-{[(pyridin-3-yl)methyl]sulfanyl}propanoic acid involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Group Differences

The compound’s closest analogs, based on , include:

  • 2-Methyl-3-(pyridin-3-yl)propanoic acid hydrochloride (CAS 1956309-53-7, similarity: 0.91): Salt form enhances solubility but introduces ionic character .

Other relevant analogs from include phenylpropanoic acid derivatives (e.g., Imp. A–F), which differ in substituents (e.g., butyl, methylpropyl groups) but lack pyridine and sulfur moieties. These are often pharmaceutical impurities, highlighting the importance of substituent variation in purity and activity .

Physicochemical Properties

Property Target Compound 2-Methyl-3-(pyridin-3-yl)propanoic Acid 2-Methyl-3-(pyridin-3-yl)propanoic Acid HCl 3-(3,4,5-Trifluorophenyl)propanoic Acid ()
Molecular Weight ~237.3 g/mol (estimated) 193.2 g/mol 229.7 g/mol 226.2 g/mol
Key Functional Groups Pyridine, thioether, carboxylic acid Pyridine, carboxylic acid Pyridine, carboxylic acid, HCl Trifluorophenyl, carboxylic acid
Solubility Moderate (polarity from pyridine) Low to moderate High (ionic form) Low (hydrophobic fluorine substituents)
Acidity (pKa) ~4.5 (carboxylic acid) ~4.5 ~1.5 (HCl salt) ~4.5

Key Observations :

  • The sulfanyl group in the target compound introduces a thioether, which may enhance lipophilicity compared to non-sulfur analogs but reduce it relative to fluorinated phenyl derivatives .
  • The hydrochloride salt (CAS 1956309-53-7) shows markedly higher solubility, making it preferable for aqueous formulations .
  • Fluorinated analogs (e.g., 3-(3,4,5-trifluorophenyl)propanoic acid) exhibit lower solubility due to hydrophobic fluorine atoms .

Biological Activity

2-Methyl-3-{[(pyridin-3-yl)methyl]sulfanyl}propanoic acid is a compound of interest due to its potential biological activities. Its structure, which includes a pyridine moiety and a sulfanyl group, suggests possible interactions with various biological targets. This article reviews its synthesis, biological activity, and relevant research findings.

  • Chemical Name : this compound
  • Molecular Formula : C10H13NO2S
  • Molecular Weight : 211.28 g/mol
  • CAS Number : 1498156-73-2

Biological Activity Overview

Recent studies have highlighted several aspects of the biological activity of this compound, particularly its antimicrobial properties and potential therapeutic applications.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial activity against various pathogens:

  • Chlamydia : A study found that certain synthesized compounds based on similar scaffolds showed selective activity against Chlamydia species, indicating potential for developing targeted therapies against this pathogen .
  • Bacterial Strains : The compound has been tested against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures demonstrated moderate antibacterial effects against Neisseria meningitidis and Haemophilus influenzae, with minimum inhibitory concentrations (MIC) ranging from 8 to 64 µg/mL .
  • Fungal Activity : Additionally, preliminary assessments suggest that the compound may possess antifungal properties, although specific data on efficacy is limited.

The mechanism by which this compound exerts its biological effects is still under investigation. However, studies suggest that the presence of the pyridine ring may enhance interaction with bacterial enzymes or receptors, leading to inhibition of growth or cell viability.

Case Study 1: Antichlamydial Activity

In a study focused on antichlamydial activity, derivatives were synthesized and tested for their ability to reduce chlamydial inclusion numbers in infected cells. The results indicated that certain modifications to the chemical structure significantly enhanced activity against Chlamydia, highlighting the importance of structural optimization in drug design .

Case Study 2: Toxicity Assessment

Another study assessed the toxicity of various compounds derived from similar structures towards human cells and in model organisms like Drosophila melanogaster. The findings indicated that while some compounds exhibited antimicrobial properties, they did not show significant toxicity at effective concentrations, suggesting a favorable therapeutic index .

Research Findings Summary

Study FocusFindingsReference
Antimicrobial ActivityModerate activity against N. meningitidis and H. influenzae
Chlamydial InclusionReduction in inclusion size and number in treated cells
ToxicityLow toxicity in human cell lines and Drosophila melanogaster

Q & A

Q. What are common side reactions during the synthesis of pyridinylmethyl sulfanyl derivatives?

  • Optimization Tips : Pyridinylmethyl intermediates may undergo nucleophilic substitution at the sulfur atom. Use milder bases (e.g., K₂CO₃ instead of NaOH) and low temperatures (0–5°C) to minimize byproducts. Purify via flash chromatography (silica gel, EtOAc/hexane gradient) .

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